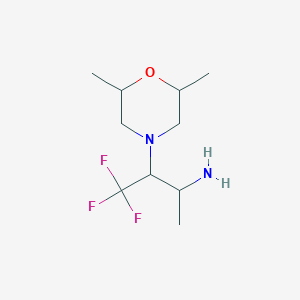
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine
説明
The compound is an amine derivative of a morpholine structure. Morpholines are a type of heterocycle and are found in a variety of chemical compounds, including pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The compound contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. It also has a trifluorobutan-2-amine group attached to it. The exact structure would need to be confirmed with spectroscopic techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the morpholine ring might make the compound more polar, while the trifluorobutan-2-amine group could potentially make it more acidic .科学的研究の応用
Enzyme Inhibitory Properties
A study by Boy et al. (2020) explored the synthesis of novel morpholine-derived Mannich bases, including compounds structurally similar to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. These compounds showed significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) enzymes. This suggests potential applications in the treatment of diseases associated with these enzymes, such as Alzheimer's disease and other neurological disorders (Boy et al., 2020).
Optical Applications
Research by Martín‐Ramos et al. (2013) and Liu et al. (2013) involved the synthesis of ytterbium(III) and europium(III) complexes using β-diketonate ligands with structures related to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. These studies indicated potential applications in optical materials, particularly in NIR-luminescence and red-emission LED fabrication, respectively. These findings highlight the compound's relevance in developing advanced optical materials and technologies (Martín‐Ramos et al., 2013), (Liu et al., 2013).
Synthesis and Structure Analysis
Mawad et al. (2010) and Ross et al. (1987) conducted studies on the synthesis and structural analysis of morpholine derivatives, including those structurally similar to 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine. Their research provides insights into the compound's molecular structure and potential chemical behaviors, which could inform its use in various scientific and industrial applications (Mawad et al., 2010), (Ross et al., 1987).
Other Applications
Additional studies have explored various applications of morpholine derivatives, including their role in synthesizing new Mannich bases, investigating their luminescence properties, and understanding their interaction in different environments. These studies contribute to a broader understanding of the potential applications of 3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine in various scientific and technological fields (Khullar & Chatten, 1967), (Bloor et al., 2001).
特性
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-6-4-15(5-7(2)16-6)9(8(3)14)10(11,12)13/h6-9H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMCARCFSUVHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(C)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylmorpholin-4-yl)-4,4,4-trifluorobutan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

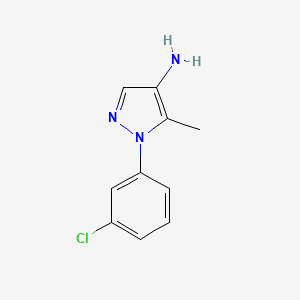
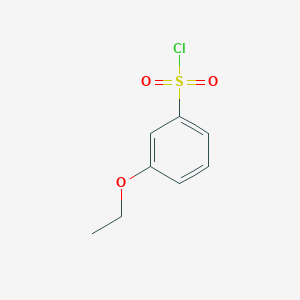
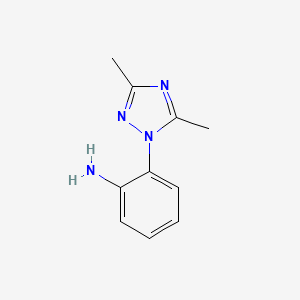


![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)

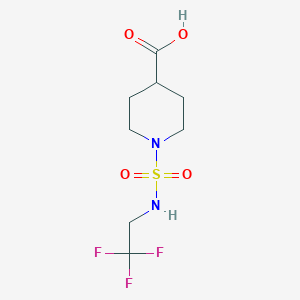
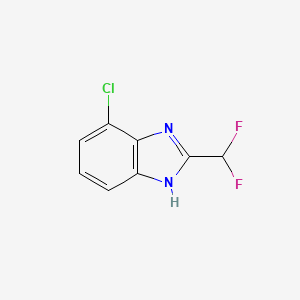
![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1453735.png)
![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)